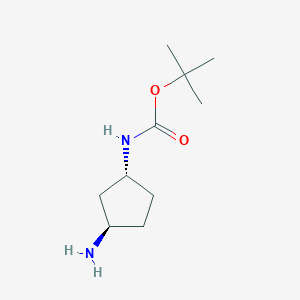

tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBVMVTUWHCOHX-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009075-44-8 | |

| Record name | tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unseen Architect of Therapeutic Innovation

In the landscape of modern medicinal chemistry, the success of a drug candidate is often predicated on the chirality and structural rigidity of its core components. It is in this context that tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS 1009075-44-8), a seemingly unassuming chiral building block, emerges as a critical enabler of next-generation therapeutics. Its unique stereochemistry and orthogonally protected diamine functionalities provide a powerful scaffold for the construction of complex molecular architectures with high specificity and potency.

This guide moves beyond a simple datasheet to offer a comprehensive technical exploration of this vital reagent. We will delve into its synthesis, analytical characterization, and, most importantly, its strategic application in the development of targeted therapies, with a particular focus on Janus kinase (JAK) inhibitors. The insights and protocols presented herein are designed to empower researchers to leverage the full potential of this versatile building block in their drug discovery programs.

Physicochemical Properties and Handling

A foundational understanding of the physical and chemical properties of this compound is paramount for its effective use and storage.

| Property | Value | Source |

| CAS Number | 1009075-44-8 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Off-white to white solid | [3] |

| Purity | Typically ≥97% | [2] |

| Storage | 4°C, protect from light | [2] |

| SMILES | N[C@@H]1CCC1 | [2] |

| InChI Key | PGBVMVTUWHCOHX-YUMQZZPRSA-N | [4] |

The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities is central to its utility, allowing for sequential and controlled reactions. The Boc group is stable under a wide range of conditions but can be readily removed with acid, providing a crucial element of synthetic flexibility.

Synthesis of a Chiral Scaffold: A Representative Approach

While multiple proprietary methods exist for the synthesis of chiral diamines, a common and effective strategy involves the enantioselective reduction of a suitable precursor followed by functional group manipulations. Below is a representative, field-proven protocol for the synthesis of a chiral aminocyclopentanol, a key intermediate that can be converted to the target compound. This approach underscores the causality behind the experimental choices, ensuring a robust and reproducible synthesis.

Experimental Protocol: Enantioselective Synthesis of a Chiral Aminocyclopentanol Intermediate

Rationale: This protocol employs a catalytic asymmetric reduction to establish the desired stereochemistry early in the synthetic sequence, a hallmark of an efficient and elegant synthesis.

-

Preparation of the Ene-carbamate:

-

To a solution of cyclopent-2-enone in dichloromethane (DCM), add tert-butyl carbamate.

-

The reaction is typically catalyzed by a Lewis acid to promote the conjugate addition.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product, a racemic β-aminoketone, is isolated and purified by column chromatography.

-

-

Enantioselective Ketone Reduction:

-

The racemic β-aminoketone is subjected to an asymmetric reduction using a chiral catalyst, such as a Ru- or Rh-based catalyst with a chiral ligand (e.g., BINAP).

-

The choice of catalyst and ligand is critical for achieving high enantioselectivity.

-

The reaction is performed under a hydrogen atmosphere at a controlled temperature and pressure.

-

The resulting diastereomeric mixture of aminocyclopentanols is then separated by chiral chromatography or crystallization to yield the desired (1R, 3R) isomer.

-

-

Final Functionalization (Conceptual):

-

The hydroxyl group of the chiral aminocyclopentanol can then be converted to an amine via a Mitsunobu reaction with a nitrogen source (e.g., phthalimide, followed by deprotection) or through a two-step oxidation-reductive amination sequence to yield the target this compound.

-

The Role in Janus Kinase (JAK) Inhibitor Synthesis: A Case Study

The Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer.[5] Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics. The precise three-dimensional arrangement of substituents on the inhibitor is crucial for selective binding to the ATP-binding pocket of the target kinase.[6]

This compound provides a rigid and stereochemically defined scaffold to which other pharmacophoric elements can be attached. This ensures that the final molecule adopts the correct conformation for optimal interaction with the kinase.

Workflow for JAK Inhibitor Synthesis

Caption: Synthetic workflow for a JAK inhibitor.

Experimental Protocol: Synthesis of a JAK Inhibitor Precursor

Rationale: This protocol illustrates the coupling of the chiral diamine with a heterocyclic core, a common strategy in the synthesis of kinase inhibitors. The free amine of the diamine acts as a nucleophile, displacing a leaving group on the heterocycle.

-

Nucleophilic Aromatic Substitution (SNAr):

-

Dissolve this compound and a suitable chloro- or fluoro-substituted heterocyclic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid generated during the reaction.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

-

Monitor the reaction progress by HPLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography on silica gel.

-

-

Boc Deprotection:

-

Dissolve the purified product from the previous step in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the Boc group is completely removed, as monitored by TLC or LC-MS.

-

Remove the solvent and excess acid under reduced pressure to yield the deprotected amine, which is often carried forward to the next step without further purification.

-

This deprotected intermediate is then ready for further functionalization, such as an amide coupling, to complete the synthesis of the final JAK inhibitor.

Quality Control and Analytical Characterization

Ensuring the purity and stereochemical integrity of this compound is critical for its successful application in drug synthesis. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Rationale: Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase (CSP), the two enantiomers can be separated and quantified.

-

Column: A polysaccharide-based chiral column, such as Chiralpak® or Chiralcel®, is commonly used.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically employed. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the compound absorbs (typically around 210 nm for carbamates) is used.

-

Sample Preparation: The sample is dissolved in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound and to assess its purity.

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the cyclopentyl protons, and the amine protons. The integration of these signals should be consistent with the number of protons in the molecule.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm).

The absence of significant impurity signals in both ¹H and ¹³C NMR spectra is a key indicator of high purity.

Mechanism of Action and Structure-Activity Relationship (SAR)

The cyclopentyl scaffold provided by this compound plays a crucial role in orienting the key binding motifs of the inhibitor within the active site of the target kinase.

Logical Relationship in Kinase Binding

Caption: Key interactions of a JAK inhibitor.

The rigid cyclopentyl ring system reduces the conformational flexibility of the inhibitor, which can lead to a lower entropic penalty upon binding and thus higher affinity. The (1R,3R) stereochemistry is critical for positioning the substituents in the correct spatial orientation to interact with specific amino acid residues in the kinase active site. For example, one part of the molecule may be directed towards the "hinge" region of the kinase, forming crucial hydrogen bonds, while another part may extend into a hydrophobic pocket.

Conclusion: An Indispensable Tool for Modern Drug Hunters

This compound is more than just a chemical reagent; it is a key piece of the puzzle in the design and synthesis of highly specific and effective medicines. Its defined stereochemistry and synthetic versatility make it an invaluable tool for medicinal chemists aiming to create the next generation of targeted therapies. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is essential for any researcher or drug development professional working at the forefront of pharmaceutical innovation.

References

- Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Advances in Pharmaceutical Research, 3(2), 07.

- Guschin, D., et al. (1995). A major role for the protein tyrosine kinase JAK1 in the JAK/STAT signal transduction pathway in response to interleukin-6. The EMBO Journal, 14(7), 1421-1429.

- Mancini, F., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(19), 11061-11119.

- Rose, R. K. (2022). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Journal of Drug Design and Research, 9(3), 1-2.

- Rozema, M. J., et al. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development, 25(3), 949-962.

-

Synthonix. tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate. Available from: [Link]

- YAKHAK HOEJI. (2021).

- Al-Salama, Z., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 26(13), 3864.

-

Choi, C. (n.d.). Janus Kinase 1 (PDB ID: 3EHY). Available from: [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]

-

ResearchGate. (2016). An Efficient Synthesis of Baricitinib. Available from: [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Available from: [Link]

-

ResearchGate. (2018). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Available from: [Link]

- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Organics, 3(1), 32-48.

- NIH. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21631-21641.

- NIH. (2022). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 65(13), 8933-8946.

Sources

- 1. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]

- 2. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions | Semantic Scholar [semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. mdpi.com [mdpi.com]

- 6. A major role for the protein tyrosine kinase JAK1 in the JAK/STAT signal transduction pathway in response to interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,3R)-3-(Boc-amino)cyclopentylamine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chiral diamine building block, (1R,3R)-3-(Boc-amino)cyclopentylamine. We will delve into its chemical structure and physicochemical properties, explore its synthesis, and detail its critical role as a key intermediate in the development of novel therapeutics, particularly Janus kinase (JAK) inhibitors.

Introduction: A Chiral Scaffold for Targeted Therapies

(1R,3R)-3-(Boc-amino)cyclopentylamine, systematically named tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate, is a synthetic, chiral organic compound that has gained significant traction in medicinal chemistry. Its rigid cyclopentyl core, adorned with two amino groups in a specific stereochemical arrangement (1R,3R), provides a well-defined three-dimensional structure. One of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis. This mono-protection strategy allows for selective functionalization of the free amino group, making it a valuable building block for the construction of complex molecular architectures.

The precise spatial orientation of the amino groups on the cyclopentane ring is crucial for its application in drug discovery, particularly in the design of molecules that target specific biological entities with high affinity and selectivity.

Physicochemical Properties

(1R,3R)-3-(Boc-amino)cyclopentylamine is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1009075-44-8 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 304.2 ± 31.0 °C at 760 mmHg | [3] |

| Storage Temperature | 4°C, protect from light | [1][3] |

Synthesis of (1R,3R)-3-(Boc-amino)cyclopentylamine

The synthesis of enantiomerically pure diamines such as (1R,3R)-3-(Boc-amino)cyclopentylamine is a critical step in the development of chiral drugs. While a specific, detailed, and publicly available protocol for the synthesis of the (1R,3R) isomer is not readily found in peer-reviewed literature, the general principles of diamine mono-protection are well-established.

A common strategy involves the selective protection of one amino group in a corresponding diamine precursor. This can be achieved by leveraging the differential reactivity of the two amino groups or by using a stoichiometric amount of the protecting group under carefully controlled conditions.

Conceptual Synthetic Workflow:

A plausible synthetic route would start from a suitable chiral precursor that establishes the desired (1R,3R) stereochemistry. The key step would be the selective introduction of the Boc protecting group onto one of the two amino functionalities of a (1R,3R)-1,3-diaminocyclopentane derivative.

Figure 1: Conceptual workflow for the synthesis of (1R,3R)-3-(Boc-amino)cyclopentylamine.

Step-by-Step General Protocol for Mono-Boc Protection of a Diamine:

The following is a generalized protocol based on common laboratory practices for the mono-Boc protection of diamines. This should be adapted and optimized for the specific cyclopentane diamine precursor.

-

Dissolution of Diamine: Dissolve the (1R,3R)-1,3-diaminocyclopentane derivative (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1-1.2 equivalents), to the solution.

-

Controlled Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.9-1.0 equivalents) in the same solvent dropwise over a period of 1-2 hours. Maintaining a low temperature and slow addition rate is crucial to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the mono-protected product.

-

Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired (1R,3R)-3-(Boc-amino)cyclopentylamine.

Applications in Drug Discovery and Development

The primary and most significant application of (1R,3R)-3-(Boc-amino)cyclopentylamine is as a crucial building block in the synthesis of pharmacologically active compounds.[1][2] Its well-defined stereochemistry and the presence of a selectively addressable amino group make it an ideal starting material for creating complex molecules with high specificity for their biological targets.

Janus Kinase (JAK) 1 Inhibitors

A key application of this compound is in the preparation of novel triazolo-pyrrolopyridines, which act as potent and selective Janus kinase 1 (JAK1) inhibitors.[1][2] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to the immune response and cell growth. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Therefore, selective JAK1 inhibitors are a major focus of drug development efforts.

The free amino group of (1R,3R)-3-(Boc-amino)cyclopentylamine can be utilized to form a key bond with the core structure of the inhibitor, while the Boc-protected amine can be deprotected at a later stage for further functionalization or to be a key pharmacophoric feature in the final drug molecule.

Figure 2: Simplified representation of the JAK1 signaling pathway and the inhibitory action of a drug derived from (1R,3R)-3-(Boc-amino)cyclopentylamine.

H-PGDS Inhibitors

(1R,3R)-3-(Boc-amino)cyclopentylamine is also utilized in the preparation of quinoline-3-carboxamides, which have been investigated as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors.[1][2] H-PGDS is an enzyme responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic and inflammatory responses. Inhibiting H-PGDS can therefore be a therapeutic strategy for conditions such as asthma and allergic rhinitis.

Analytical Characterization

While specific, publicly available spectral data for (1R,3R)-3-(Boc-amino)cyclopentylamine is limited, chemical suppliers often provide comprehensive analytical data upon request, which typically includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the protons on the cyclopentane ring, the nine protons of the tert-butyl group (as a singlet), and protons associated with the two amino groups.

-

¹³C NMR: Would display distinct signals for the carbon atoms of the cyclopentane ring, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound (200.28 g/mol ) and provide information about its fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Safety and Handling

(1R,3R)-3-(Boc-amino)cyclopentylamine should be handled in a well-ventilated area by trained professionals. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.

Conclusion

(1R,3R)-3-(Boc-amino)cyclopentylamine is a valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and the presence of a Boc-protected amino group allow for its strategic incorporation into complex molecules, particularly in the development of targeted therapies such as JAK1 inhibitors. As research into new therapeutics continues, the demand for such precisely engineered chemical scaffolds is likely to grow, highlighting the importance of this compound in the pharmaceutical industry.

References

-

PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. [Link]

-

AA Blocks. This compound. [Link]

- Google Patents. WO2003013526A1 - Anticoagulant compounds.

-

iChemical. tert-butyl [(1S,3S)-3-aminocyclopentyl]carbamate, CAS No. 645400-44-8. [Link]

-

PubChem. tert-Butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. [Link]

-

Ark Pharma Scientific Limited. This compound. [Link]

Sources

Synthesis and characterization of tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tert-butyl n-[(1R,3R)-3-aminocyclopentyl]carbamate, a chiral building block of significant interest in pharmaceutical research and development. The molecule's unique structure, featuring a stereochemically defined 1,3-diaminocyclopentane scaffold with orthogonal protection, makes it a valuable intermediate for constructing complex molecular architectures. This document details a robust synthetic pathway, outlines rigorous analytical methods for structural confirmation and purity assessment, and discusses the compound's application, offering researchers and drug development professionals a practical and scientifically grounded resource.

Introduction: A Key Scaffold in Medicinal Chemistry

The pursuit of novel therapeutics often relies on the design of molecules with precise three-dimensional arrangements to ensure selective interaction with biological targets. Chiral diamines are privileged scaffolds in this endeavor, providing a rigid framework to orient functional groups in a defined spatial relationship. tert-butyl n-[(1R,3R)-3-aminocyclopentyl]carbamate (CAS No. 1009075-44-8) is a prime example of such a scaffold.[1][2]

Its core structure is the (1R,3R)-diaminocyclopentane, which presents two amino groups in a trans configuration. The key to its utility lies in the differential protection of these amines: one remains a free primary amine, ready for synthetic elaboration, while the other is masked as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is a cornerstone of modern organic synthesis, offering stability across a wide range of reaction conditions while being readily removable under mild acidic treatment.[3] This orthogonal protection strategy allows for selective, sequential functionalization of the two amine groups, making it an invaluable tool for building complex molecules, including potent enzyme inhibitors and other bioactive agents.

This guide serves as a senior application scientist's perspective on the practical synthesis and rigorous characterization required to produce and validate this high-value chemical intermediate.

Synthetic Strategy and Experimental Protocol

The synthesis of a specific stereoisomer like tert-butyl n-[(1R,3R)-3-aminocyclopentyl]carbamate requires a carefully planned, stereoselective approach. A logical and efficient pathway begins with the synthesis of the core diamine, (1R,3R)-cyclopentane-1,3-diamine, followed by selective mono-protection.

A robust method for preparing the diamine involves the reductive amination of cyclopentane-1,3-dione, followed by chiral separation of the resulting isomers.[4] Once the pure (1R,3R)-cyclopentane-1,3-diamine is isolated, the final step is a controlled mono-Boc protection.

Visualizing the Synthetic Workflow

Caption: Overall synthetic workflow from dione to the final product.

Step-by-Step Experimental Protocol

Part A: Synthesis of (1R,3R)-Cyclopentane-1,3-diamine

-

Oximation of Cyclopentane-1,3-dione:

-

To a solution of cyclopentane-1,3-dione in an ethanol/water mixture, add hydroxylamine hydrochloride and sodium acetate.

-

Stir the mixture at room temperature for 12-16 hours. The product, cyclopentane-1,3-dioxime, will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. This reaction proceeds in high yield.[5]

-

-

Hydrogenation of Dioxime:

-

Charge a high-pressure reactor with the cyclopentane-1,3-dioxime, a suitable solvent like ethanol saturated with ammonia, and a hydrogenation catalyst (e.g., Raney Nickel or Rhodium on Carbon).[5]

-

Pressurize the reactor with hydrogen gas (50-100 bar) and heat to 50-70 °C.

-

Maintain the reaction with vigorous stirring until hydrogen uptake ceases (typically 24-48 hours).

-

After cooling and venting, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude cyclopentane-1,3-diamine as a mixture of cis and trans isomers.

-

-

Chiral Resolution:

-

The separation of enantiomers is a critical step and can be achieved using chiral stationary phase high-performance liquid chromatography (HPLC).[6][7] This is the most direct method for obtaining the enantiomerically pure (1R,3R) diamine.

-

Alternatively, classical resolution via diastereomeric salt formation with a chiral acid (e.g., tartaric acid) can be employed, though it is often more labor-intensive.

-

Part B: Mono-Boc Protection of (1R,3R)-Cyclopentane-1,3-diamine

-

Reaction Setup:

-

Dissolve the pure (1R,3R)-cyclopentane-1,3-diamine in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

-

Reagent Addition:

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the diamine solution. Crucially, use a slight sub-stoichiometric amount of (Boc)₂O (e.g., 0.9 equivalents) to favor mono-protection and minimize the formation of the di-protected byproduct.

-

The differential reactivity of the two amino groups in the diamine is key; once one is protected, the electron-withdrawing nature of the carbamate deactivates the molecule, slowing the second protection.[3]

-

-

Reaction and Work-up:

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (containing 1% triethylamine to prevent product tailing) to isolate the desired mono-protected product.

-

Characterization and Analytical Validation

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic techniques provides a self-validating system to ensure the material meets required specifications.

Visualizing the Characterization Workflow

Caption: Logical workflow for the analytical validation of the final product.

Summary of Spectroscopic Data

The following table summarizes the expected analytical data for tert-butyl n-[(1R,3R)-3-aminocyclopentyl]carbamate.

| Analytical Technique | Parameter | Expected Value / Observation |

| Molecular Formula | - | C₁₀H₂₀N₂O₂[1][8] |

| Molecular Weight | - | 200.28 g/mol [1][9] |

| Mass Spectrometry | ESI-MS [M+H]⁺ | m/z 201.16 |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~4.5-5.0 ppm (br s, 1H, NH -Boc) ~3.8-4.0 ppm (m, 1H, CH -NHBoc) ~3.0-3.2 ppm (m, 1H, CH -NH₂) ~1.4-2.2 ppm (m, 6H, cyclopentyl -CH ₂-) 1.45 ppm (s, 9H, -C(CH ₃)₃) ~1.3 ppm (br s, 2H, -NH ₂) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~155.5 ppm (C =O, carbamate) ~79.0 ppm (-C (CH₃)₃) ~55.0 ppm (C H-NHBoc) ~54.5 ppm (C H-NH₂) ~40.0 ppm (cyclopentyl -C H₂) ~34.0 ppm (cyclopentyl -C H₂) 28.4 ppm (-C(C H₃)₃) |

| FTIR (ATR) | Wavenumber (cm⁻¹) | ~3350 cm⁻¹ (N-H stretch, amine) ~2970 cm⁻¹ (C-H stretch, alkyl) ~1685 cm⁻¹ (C=O stretch, carbamate) ~1520 cm⁻¹ (N-H bend) |

| Purity | HPLC | ≥97%[1][9] |

| Appearance | Physical Form | Solid[9] |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are based on typical ranges for similar structures.[10]

Applications in Drug Discovery

The utility of tert-butyl n-[(1R,3R)-3-aminocyclopentyl]carbamate stems from its role as a constrained diamine surrogate. The cyclopentyl ring locks the two nitrogen atoms into a specific spatial orientation, which can be crucial for binding to the active site of a target protein. The free primary amine serves as a reactive handle for coupling to other parts of a molecule, such as a carboxylic acid, to form an amide bond, or for use in reductive amination reactions.

This building block and its stereoisomers are featured in numerous patents for the development of novel therapeutics. For instance, similar diaminocyclopentane scaffolds are key components in inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a major target for the treatment of type 2 diabetes. The diamine moiety mimics the N-terminus of substrate peptides, allowing the inhibitor to dock effectively in the enzyme's active site. The Boc-protected amine can be deprotected in a later synthetic step to be coupled to another fragment or to serve as a key pharmacophoric feature. Its use is also explored in the synthesis of antiviral agents and kinase inhibitors.[3]

Conclusion

tert-butyl n-[(1R,3R)-3-aminocyclopentyl]carbamate is a high-value, versatile intermediate for the synthesis of complex, stereochemically defined molecules in drug discovery. Its successful synthesis hinges on a well-controlled, stereoselective process, beginning with a suitable precursor and culminating in a selective mono-protection step. Rigorous analytical characterization using NMR, MS, and chiral HPLC is not merely a quality control measure but an integral part of the synthetic process, confirming that the molecule's precise three-dimensional structure has been achieved. This guide provides the foundational knowledge and practical protocols for scientists to confidently synthesize and utilize this important chemical tool in their research endeavors.

References

- Supporting Information for relevant chemical synthesis.

-

PubChem Compound Summary for CID 45091934, tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Carpino, L. A., & Giza, C. A. (1962). Carbamic acid, tert-butyl ester. Organic Syntheses, 42, 25. Available at: [Link]

-

Smit, R., et al. (2020). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. Available at: [Link]

-

PubChem Compound Summary for CID 51776938, tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem Compound Summary for CID 45091937, tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

Wang, Y., et al. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts. Available at: [Link]

-

Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

-

Importance of Chiral Drug Separation. ScienceDirect. Available at: [Link]

-

PubChem Compound Summary for CID 18933503, Cyclopentane-1,3-diamine. National Center for Biotechnology Information. Available at: [Link]

-

Ohira, S., et al. (2002). Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

-

tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate Product Page. Ark Pharm, Inc. Available at: [Link]

-

Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate | 1009075-44-8 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. Tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 51776938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1009075-44-8 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Spectroscopic Data

In the realm of modern pharmaceutical development and complex organic synthesis, the unequivocal structural confirmation of chiral intermediates is a cornerstone of success. Tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate (CAS No. 1009075-44-8), a key chiral building block, presents a quintessential case for rigorous spectroscopic analysis. Its utility in the synthesis of targeted therapeutics demands a comprehensive understanding of its three-dimensional structure and purity, which can only be achieved through a multi-faceted spectroscopic approach.

Molecular Structure and Key Spectroscopic Features

The structure of this compound incorporates several key features that will give rise to distinct spectroscopic signals: a trans-1,3-disubstituted cyclopentane ring, a primary amine (-NH2), and a tert-butoxycarbonyl (Boc) protecting group. The trans stereochemistry dictates the spatial relationship between the two substituents, which will be a critical factor in interpreting NMR data.

graph "Molecular_Structure" {

layout=neato;

node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=51776938&t=l", imagescale=true, labelloc=b];

mol [label="this compound"];

}

```**Figure 1:** 2D Structure of the Target Molecule.

***

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on its connectivity and stereochemistry.

Expertise in Action: Designing the NMR Experiment

The choice of solvent and instrument parameters is crucial for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing properties for many organic compounds. However, if the N-H protons are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred as it slows down proton exchange, often resulting in sharper N-H signals. A standard 400 or 500 MHz spectrometer is typically sufficient for unambiguous characterization.

Caption: A generalized workflow for NMR data acquisition and analysis.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the protons. The trans-relationship of the substituents on the cyclopentane ring will influence the chemical shifts and coupling constants of the ring protons.

Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~ 4.0 - 3.8 Broad Singlet 1H NH-Boc Carbamate N-H protons often appear as broad signals due to quadrupole broadening and potential exchange. ~ 3.6 - 3.4 Multiplet 1H CH-NHBoc The proton attached to the carbon bearing the Boc group will be deshielded by the electronegative nitrogen and carbonyl group. ~ 3.1 - 2.9 Multiplet 1H CH-NH₂ The proton attached to the carbon bearing the primary amine will be deshielded by the nitrogen. ~ 2.0 - 1.2 Multiplets 6H Cyclopentane -CH₂- The methylene protons of the cyclopentane ring will appear as a series of complex multiplets. The diastereotopic nature of these protons will lead to different chemical shifts and complex coupling patterns. 1.44 Singlet 9H C(CH₃)₃ The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signature of the Boc group. ~ 1.2 Broad Singlet 2H -NH₂ The primary amine protons often appear as a broad singlet and may exchange with trace water in the solvent, leading to a variable chemical shift and integration.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's symmetry, we expect to see fewer than 10 signals.

Expected Chemical Shift (δ, ppm) Assignment Rationale ~ 155.5 C=O (Carbamate) The carbonyl carbon of the carbamate group is characteristically found in this downfield region. ~ 79.5 C (CH₃)₃ The quaternary carbon of the tert-butyl group is a key identifier for the Boc protecting group. ~ 52.0 C H-NHBoc The carbon atom bonded to the Boc-protected nitrogen is deshielded. ~ 51.5 C H-NH₂ The carbon atom bonded to the primary amine nitrogen is also deshielded. ~ 35.0 - 30.0 Cyclopentane -CH₂- The methylene carbons of the cyclopentane ring. 28.4 C(C H₃)₃ The methyl carbons of the tert-butyl group give a strong, characteristic signal.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for confirming the presence of key functional groups. The analysis is typically performed on a solid sample using an ATR (Attenuated Total Reflectance) accessory.

Experimental Protocol: ATR-IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

Expected IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group Significance 3400 - 3300 N-H Stretch (asymmetric & symmetric) Primary Amine (-NH₂) A two-pronged peak in this region is a strong indicator of a primary amine. ~ 3350 N-H Stretch Carbamate (-NH-Boc) A single, sharp peak indicating the N-H bond of the carbamate. 2960 - 2850 C-H Stretch Aliphatic (Cyclopentane & t-Butyl) Confirms the presence of sp³ hybridized C-H bonds. ~ 1690 C=O Stretch Carbamate A strong, sharp absorption band characteristic of the Boc group's carbonyl. [1] ~ 1520 N-H Bend Carbamate This "Amide II" band is another key feature of the carbamate linkage. ~ 1160 C-O Stretch Carbamate A strong band associated with the C-O single bond of the carbamate ester.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and it will typically be coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the solution into the ESI source via direct infusion or through an LC system.

-

Acquire data in positive ion mode. The primary amine and carbamate nitrogen can be readily protonated.

Expected Mass Spectrometric Data

-

Molecular Formula: C₁₀H₂₀N₂O₂

-

Exact Mass: 200.1525

-

Molecular Weight: 200.28

In the ESI-MS spectrum, the primary ion expected is the protonated molecule [M+H]⁺.

m/z (charge/mass ratio) Ion Interpretation 201.1598 [M+H]⁺ The protonated molecular ion, confirming the molecular weight of the compound. 145.1281 [M - C₄H₈ + H]⁺ Loss of isobutylene (56 Da) from the tert-butyl group, a very common fragmentation pathway for Boc-protected amines. [2] 101.1022 [M - Boc + H]⁺ Loss of the entire Boc group (100 Da) to yield the protonated diaminocyclopentane.

Caption: Expected major fragmentation pathways in ESI-MS.

Conclusion: A Self-Validating Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of data from NMR, IR, and MS. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently validate the structure and purity of this vital chiral building block. The protocols and expected data outlined in this guide provide a robust framework for achieving this critical step in the drug development pipeline, ensuring both scientific integrity and the advancement of complex synthetic projects.

References

-

PubChem. (n.d.). tert-butyl n-((1r,3r)-3-aminocyclopentyl)carbamate. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Properties of Chiral 1,3-Diaminocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Chiral 1,3-diaminocyclopentane (1,3-DACP) represents a pivotal structural motif in modern medicinal chemistry and asymmetric synthesis. Its rigid cyclopentane core, combined with the stereospecific orientation of its two amino functionalities, provides a versatile scaffold for the design of novel therapeutics and highly selective catalysts. This guide offers a comprehensive exploration of the physical and chemical properties of the chiral isomers of 1,3-diaminocyclopentane, providing a critical resource for researchers engaged in drug discovery and development.

Stereoisomerism and Conformational Analysis

1,3-Diaminocyclopentane exists as three stereoisomers: a pair of enantiomers with a trans relationship between the two amino groups, (1R,3R)- and (1S,3S)-1,3-diaminocyclopentane, and a meso compound with a cis relationship, (1R,3S)-1,3-diaminocyclopentane. The chirality and relative stereochemistry of these isomers profoundly influence their biological activity and catalytic efficacy.

The cyclopentane ring is not planar and adopts a puckered envelope or twist conformation to minimize torsional strain. The preferred conformation of the 1,3-diamino-substituted ring dictates the spatial orientation of the amino groups, which is a critical determinant of their interaction with biological targets or in the transition state of a catalyzed reaction.

Synthesis of Enantiomerically Pure 1,3-Diaminocyclopentane

The preparation of enantiomerically pure 1,3-diaminocyclopentane is a key challenge and a significant area of research. Several strategies have been developed, with enzymatic resolution being a particularly effective and green method.

Bio-based Synthesis Route

A notable and sustainable approach involves a multi-step synthesis starting from hemicellulosic feedstock.[1] This innovative route comprises the following key transformations:

-

Piancatelli Rearrangement: Furfuryl alcohol is converted to 4-hydroxycyclopent-2-enone (4-HCP).

-

Isomerization: 4-HCP is isomerized to cyclopentane-1,3-dione (CPDO).

-

Oximation: CPDO is converted to cyclopentane-1,3-dioxime (CPDX).

-

Hydrogenation: Mild hydrogenation of CPDX yields cyclopentane-1,3-diamine (CPDA) as a mixture of cis and trans isomers.[1]

This bio-based pathway provides a sustainable alternative to traditional petrochemical-based syntheses.

Enzymatic Resolution of Racemic 1,3-Diaminocyclopentane

Enzymatic kinetic resolution is a powerful technique for separating the enantiomers of chiral amines. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for their high enantioselectivity and stability in organic solvents.

Protocol: Lipase-Catalyzed Kinetic Resolution of trans-1,3-Diaminocyclopentane

Objective: To separate the enantiomers of trans-1,3-diaminocyclopentane via selective acylation.

Materials:

-

Racemic trans-1,3-diaminocyclopentane

-

Immobilized Candida antarctica lipase B (CALB)

-

Acylating agent (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the racemic trans-1,3-diaminocyclopentane in the chosen anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized CALB to the solution. The enzyme loading is typically 10-20% by weight of the substrate.

-

Acylation: Add the acylating agent to the mixture. The reaction is typically run at a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining amine and the product.

-

Workup and Separation: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. The filtrate, containing the unreacted enantiomer and the acylated product, is then concentrated. The two components are separated by standard purification techniques, such as column chromatography or distillation.

-

Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) under acidic or basic conditions to yield the other enantiomer of the diamine.

Causality Behind Experimental Choices:

-

Enzyme Choice: CALB is selected for its well-documented high enantioselectivity towards a broad range of amines and its robustness in organic media.

-

Anhydrous Conditions: The presence of water can lead to competitive hydrolysis of the acylating agent and the product, reducing the efficiency of the resolution.

-

Monitoring at ~50% Conversion: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. Stopping the reaction at this point maximizes the enantiomeric excess of both the unreacted starting material and the product.

Physical Properties

The physical properties of the chiral isomers of 1,3-diaminocyclopentane are crucial for their handling, purification, and formulation. While experimental data for the pure enantiomers are not extensively reported in publicly available literature, some properties of the cis and trans isomers are known.

| Property | cis-1,3-Diaminocyclopentane | trans-1,3-Diaminocyclopentane | Reference |

| Molecular Formula | C₅H₁₂N₂ | C₅H₁₂N₂ | [2] |

| Molecular Weight | 100.16 g/mol | 100.16 g/mol | [2] |

| Boiling Point | 172.7 ± 8.0 °C (Predicted) | Not available | |

| Density | 0.964 ± 0.06 g/cm³ (Predicted) | Not available | |

| pKa (predicted) | 10.84 ± 0.40 | Not available |

Chemical Properties and Reactivity

The chemical reactivity of 1,3-diaminocyclopentane is dominated by the nucleophilic character of its amino groups. These primary amines readily participate in a variety of chemical transformations, making them valuable building blocks in organic synthesis.

Acidity and Basicity

Nucleophilic Reactions

The lone pair of electrons on the nitrogen atoms makes the amino groups potent nucleophiles. They readily react with a wide range of electrophiles, including:

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.

-

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Coordination Chemistry

Chiral 1,3-diaminocyclopentane isomers are excellent bidentate ligands for a variety of transition metals. The stereochemistry of the diamine ligand plays a crucial role in defining the geometry and chirality of the resulting metal complex. These chiral metal complexes are of significant interest as catalysts for asymmetric transformations.

The cis isomer, with its two amino groups on the same face of the cyclopentane ring, is well-suited to form chelate rings with metal ions. The trans isomer can act as a bridging ligand between two metal centers or, in some cases, can coordinate to a single metal in a non-chelating fashion.

Spectroscopic Characterization

The unambiguous identification and characterization of the stereoisomers of 1,3-diaminocyclopentane rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure and stereochemistry of 1,3-diaminocyclopentane isomers. The chemical shifts and coupling constants of the protons on the cyclopentane ring are highly sensitive to their relative orientation.

-

cis Isomer: Due to the plane of symmetry in the mesocis isomer, a simpler NMR spectrum is expected compared to the chiral trans isomers.

-

trans Isomers: The two enantiomeric trans isomers will have identical NMR spectra in an achiral solvent. However, in the presence of a chiral solvating agent or when derivatized with a chiral auxiliary, separate signals for the two enantiomers can be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The IR spectrum of 1,3-diaminocyclopentane will be characterized by:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C-H Stretching: Bands in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the C-H bonds of the cyclopentane ring.

-

N-H Bending: A band in the region of 1590-1650 cm⁻¹ corresponding to the scissoring vibration of the primary amine groups.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the cis and trans isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 1,3-diaminocyclopentane is expected to show a molecular ion peak at m/z 100, corresponding to the molecular formula C₅H₁₂N₂.[2] Common fragmentation pathways would involve the loss of an amino group or cleavage of the cyclopentane ring.

Applications in Drug Development

The rigid, chiral scaffold of 1,3-diaminocyclopentane makes it a valuable building block in the design of a wide range of biologically active molecules. Its ability to present functional groups in a well-defined spatial orientation allows for precise tuning of interactions with biological targets.

Antiviral Agents

Chiral cyclopentane and cyclopentene derivatives are core components of several important antiviral drugs, particularly carbocyclic nucleoside analogues. In these molecules, the cyclopentane ring serves as a metabolically stable mimic of the ribose sugar found in natural nucleosides.

A key intermediate in the synthesis of the anti-HIV drug Abacavir is a chiral aminocyclopentene methanol derivative. The synthesis of such intermediates often begins with a resolved cyclopentane derivative, highlighting the importance of enantiomerically pure 1,3-diaminocyclopentane precursors.

Other Therapeutic Areas

The 1,3-diaminocyclopentane scaffold is also being explored in the development of other therapeutic agents, including:

-

Enzyme Inhibitors: The defined stereochemistry of the amino groups can be exploited to design potent and selective enzyme inhibitors.

-

Receptor Ligands: The rigid framework allows for the precise positioning of pharmacophoric groups to achieve high-affinity binding to specific receptors.

Visualization of Key Concepts

Stereoisomers of 1,3-Diaminocyclopentane

Caption: Stereoisomers of 1,3-diaminocyclopentane.

Bio-based Synthesis Workflow

Caption: Bio-based synthesis of 1,3-diaminocyclopentane.

Enzymatic Resolution Workflow

Sources

The Strategic Deployment of tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate in the Advancement of Next-Generation Kinase Inhibitors

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart both desirable pharmacokinetic properties and potent, selective biological activity is paramount. This guide delves into the strategic application of tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate, a chiral diamine surrogate, as a critical building block in the synthesis of advanced therapeutic agents. With a focus on its role in the development of Janus kinase (JAK) inhibitors, this document provides a comprehensive overview of the rationale behind its use, detailed synthetic protocols, and the resulting impact on drug candidate profiles. We will explore how the constrained cyclopentyl framework and the differential reactivity of its protected and free amines offer a sophisticated tool for optimizing ligand-target interactions and overall molecular properties.

Introduction: The Value Proposition of the Constrained 1,3-Diaminocyclopentane Scaffold

The cyclopentane ring, a common motif in natural products and synthetic drugs, offers a unique conformational landscape for the presentation of substituents in a well-defined three-dimensional space.[1] Unlike more flexible aliphatic chains, the cyclopentyl core restricts the available conformations, which can lead to a favorable entropic contribution to binding affinity. The cis-(1R,3R) stereochemistry of the amino groups in the title compound provides a specific spatial relationship that is particularly amenable to engaging with protein active sites that recognize or are designed to interact with diamine functionalities.

The mono-Boc protection strategy is a key feature of this compound, rendering the two amino groups chemically distinct. This allows for sequential, regioselective functionalization, a critical advantage in the construction of complex molecular architectures. The Boc-protected amine can be carried through multiple synthetic steps and deprotected under specific acidic conditions, while the free primary amine is readily available for a variety of coupling reactions. This differential reactivity is the cornerstone of its utility as a versatile synthetic intermediate.

Core Application: A Key Building Block for Selective Janus Kinase (JAK) 1 Inhibitors

A significant and well-documented application of this compound is in the synthesis of potent and selective inhibitors of Janus kinase 1 (JAK1).[2] Dysregulation of the JAK-STAT signaling pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3] The development of selective JAK1 inhibitors is a key objective to minimize off-target effects associated with the inhibition of other JAK isoforms, such as JAK2, which can lead to hematological side effects.[4]

The cyclopentyl scaffold of this compound has been instrumental in the design of imidazopyrrolopyridine and triazolo-pyrrolopyridine classes of JAK1 inhibitors.[2][5] In these molecules, the diamine-derived moiety often serves as a key pharmacophoric element that interacts with the hinge region or other critical residues within the kinase active site.

Rationale for Employing the (1R,3R)-3-Aminocyclopentyl Moiety in JAK1 Inhibitors

The selection of the (1R,3R)-3-aminocyclopentyl moiety in the design of JAK1 inhibitors is a deliberate choice driven by several factors:

-

Structural Rigidity: The cyclopentane ring reduces the conformational flexibility of the ligand, which can lead to a lower entropic penalty upon binding to the target protein. This can translate to higher binding affinity.

-

Precise Vectorial Presentation of Substituents: The defined stereochemistry of the 1,3-diamine allows for the precise positioning of substituents to optimize interactions with specific amino acid residues in the JAK1 active site. This is crucial for achieving high potency and selectivity.

-

Improved Physicochemical Properties: The incorporation of the cyclopentyl group can favorably modulate key physicochemical properties of the drug candidate, such as lipophilicity (LogP) and aqueous solubility, which are critical for oral bioavailability and a good overall pharmacokinetic profile.[5]

-

Navigating Crowded Active Sites: The compact nature of the cyclopentyl ring allows for the exploration of sterically constrained regions of the kinase active site, potentially unlocking novel binding interactions that can enhance selectivity.

Synthetic Protocols and Methodologies

The following section provides a detailed, step-by-step protocol for the incorporation of this compound into a representative imidazopyrrolopyridine JAK1 inhibitor scaffold. This protocol is a composite of methodologies described in the scientific literature and serves as a practical guide for researchers in the field.[5]

Synthesis of a Key Intermediate: Coupling with a Heterocyclic Core

A common synthetic strategy involves the nucleophilic substitution reaction between the free primary amine of this compound and an activated heterocyclic core.

Experimental Protocol:

-

Reaction Setup: To a solution of a suitable chloro-substituted imidazopyrrolopyridine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add this compound (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected intermediate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. usbio.net [usbio.net]

- 3. An Update on JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of C-2 hydroxyethyl imidazopyrrolopyridines as potent JAK1 inhibitors with favorable physicochemical properties and high selectivity over JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of synthetic routes for enantiopure 1,3-diaminocyclopentanes

An In-Depth Technical Guide to the Synthetic Routes for Enantiopure 1,3-Diaminocyclopentanes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Ascendancy of Chiral 1,3-Diaminocyclopentanes in Modern Chemistry

The cyclopentane ring, a ubiquitous scaffold in natural products and pharmaceuticals, presents a unique conformational landscape that is highly attractive for drug design. When substituted with two amino groups in a 1,3-relationship, and with defined stereochemistry, this motif becomes a powerful building block for creating molecules with precise three-dimensional architectures. Enantiomerically pure 1,3-diaminocyclopentanes are critical components in asymmetric catalysis, serving as chiral ligands and organocatalysts, and are increasingly found at the core of novel therapeutic agents. Their constrained, yet flexible, nature allows for the precise orientation of appended functionalities, making them ideal for probing and interacting with biological targets. This guide provides a comprehensive review of the key synthetic strategies developed to access these valuable chiral molecules, offering insights into the rationale behind different methodological choices and providing a practical resource for researchers in the field.

Strategic Pillars of Synthesis: An Overview

The synthesis of enantiopure 1,3-diaminocyclopentanes can be broadly categorized into three main strategic approaches, each with its own set of advantages and challenges. The choice of strategy is often dictated by the desired stereoisomer (cis or trans), the availability of starting materials, and the required scale of the synthesis.

-

Asymmetric Synthesis from Achiral Precursors: This is arguably the most elegant and efficient approach, where chirality is introduced into an achiral starting material using a chiral catalyst or reagent. This strategy includes powerful techniques such as organocatalytic desymmetrization and transition metal-catalyzed reactions.

-

Chiral Pool Synthesis: This classic strategy leverages the readily available chirality of natural products, such as amino acids or carbohydrates, as starting materials. The inherent chirality is then transferred through a series of chemical transformations to the target cyclopentane ring.

-

Resolution of Racemates: In this approach, a racemic mixture of the 1,3-diaminocyclopentane or a key precursor is synthesized, and the desired enantiomer is then separated. This can be achieved through classical resolution with a chiral resolving agent or, more efficiently, through enzymatic kinetic or dynamic kinetic resolution.

The following sections will delve into each of these strategies, providing detailed examples, mechanistic insights, and experimental protocols.

Asymmetric Synthesis from Achiral Precursors: Building Chirality from the Ground Up

The direct, enantioselective synthesis from achiral starting materials represents the state-of-the-art in modern organic chemistry. These methods are often characterized by high atom economy and the ability to generate significant enantiomeric excess (ee).

Organocatalytic Domino Reactions: A Cascade to Complexity

Organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules. Domino reactions, where multiple bond-forming events occur in a single pot, are particularly efficient. A notable example is the organocatalytic domino Michael-Henry reaction for the synthesis of highly functionalized cyclopentanes.

This approach allows for the creation of multiple stereocenters with high diastereoselectivity and enantioselectivity in a single operation[1]. While this specific example does not directly yield a 1,3-diamine, the nitro groups can be readily reduced to the corresponding amines, making this a viable and attractive route.

Causality Behind Experimental Choices:

-

Catalyst: Chiral primary amine catalysts, often derived from cinchona alkaloids or prolinols, are used to activate the enone for the initial Michael addition and to control the stereochemistry of the subsequent intramolecular Henry (nitro-aldol) reaction.

-

Solvent: Non-polar aprotic solvents like toluene or dichloromethane are typically used to minimize side reactions and enhance the enantioselectivity of the catalyst.

-

Temperature: Reactions are often run at or below room temperature to improve stereocontrol.

Palladium-Catalyzed Asymmetric Synthesis of cis-Aminocyclopentenols

A highly efficient one-pot, multi-step process has been developed for the synthesis of enantiopure cis-aminocyclopentenols, which are versatile precursors to 1,3-diaminocyclopentanes[2]. This strategy combines a Pd(II)-catalyzed Overman rearrangement with a Ru(II)-catalyzed ring-closing metathesis.

Experimental Workflow Diagram:

Caption: Pd-catalyzed asymmetric synthesis of aminocyclopentenol workflow.

This one-pot process allows for the multigram synthesis of the chiral aminocyclopentene with high enantiomeric excess (92% ee)[2]. The resulting aminocyclopentenol can then be further functionalized to introduce the second amino group.

Detailed Protocol: Synthesis of (R)- or (S)-Aminocyclopenta-2-enes

-

Imidate Formation: To a solution of the starting allylic alcohol in an appropriate solvent (e.g., dichloromethane), add trichloroacetonitrile and a catalytic amount of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Stir at room temperature until the reaction is complete as monitored by TLC.

-

Overman Rearrangement: To the crude imidate solution, add a chiral Pd(II) catalyst. The reaction is typically heated to facilitate the[2][2]-sigmatropic rearrangement.

-

Ring-Closing Metathesis: After the rearrangement is complete, a Ru(II) catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture to initiate the ring-closing metathesis.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the enantiopure aminocyclopenta-2-ene.

Chiral Pool Synthesis: Nature's Starting Blocks

The chiral pool provides a cost-effective and reliable source of enantiopure starting materials. Amino acids, with their inherent stereocenters, are particularly attractive for the synthesis of chiral amino-substituted carbocycles.

Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid from L-Serine

A stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, a potent agonist of metabotropic glutamate receptors, has been achieved starting from L-serine[3]. This route establishes the key stereochemistry of the 1,3-amino acid relationship, which can be further elaborated to the diamine. A key step in this synthesis is the construction of the chiral quaternary center via a C-H insertion of an alkylidenecarbene. While not a direct synthesis of a simple 1,3-diaminocyclopentane, this example illustrates the power of the chiral pool approach for creating highly functionalized and stereochemically complex cyclopentane derivatives.

Conceptual Workflow Diagram:

Caption: Chiral pool synthesis from L-Serine.

Resolution of Racemates: The Art of Separation

When a direct asymmetric synthesis is not feasible or is inefficient, the resolution of a racemic mixture can be a practical alternative. Enzymatic resolutions are particularly attractive due to their high selectivity and mild reaction conditions.

Enzymatic Dynamic Kinetic Resolution (DKR) of cis-N-(Alkoxycarbonyl)cyclopentane-1,2-diamines

While this example focuses on the 1,2-diamine, the principles are highly instructive for the 1,3-series. Lipase B from Candida antarctica has been shown to be an excellent catalyst for the enantioselective acetylation of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines[4][5]. For certain N-protecting groups (e.g., Cbz, Alloc), a dynamic kinetic resolution is observed. This is possible due to the in-situ racemization of the starting material via an intramolecular migration of the alkoxycarbonyl group.

DKR Process Diagram:

Caption: Dynamic Kinetic Resolution (DKR) of a diamine.

This DKR process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, making it a highly efficient method for obtaining enantiopure compounds.

Key Experimental Parameters for Enzymatic Resolution:

| Parameter | Value/Condition | Rationale |

| Enzyme | Lipase B from Candida antarctica (CAL-B) | High enantioselectivity for the acetylation of amines. |

| Acyl Donor | Isopropenyl acetate or ethyl acetate | Irreversible acyl donors that drive the reaction forward. |

| Solvent | Anhydrous organic solvent (e.g., tert-butyl methyl ether) | Prevents hydrolysis and maintains enzyme activity. |

| Temperature | 30-50 °C | Optimal temperature for enzyme activity. |

| Additives | Molecular sieves | To remove any traces of water that could deactivate the enzyme. |

Sustainable Routes: A Green Chemistry Perspective

While not an asymmetric synthesis, the development of bio-based routes to 1,3-diaminocyclopentane is a significant advancement in sustainable chemistry.

Bio-based Synthesis from Hemicellulosic Feedstock

A novel and green route for the synthesis of cyclopentane-1,3-diamine (CPDA) from hemicellulosic feedstock has been established[6][7]. This multi-step synthesis involves:

-

The Piancatelli rearrangement of furfuryl alcohol.

-

Isomerization to cyclopentane-1,3-dione.

-

Conversion to the corresponding dioxime.

-

Mild hydrogenation to afford the desired 1,3-diaminocyclopentane.

This process yields a mixture of cis and trans diastereomers of the racemic diamine. While this route does not directly produce enantiopure material, it provides a sustainable source of the racemic diamine which could then be subjected to resolution, or the chiral intermediates in the pathway could potentially be targeted for asymmetric transformations.

Comparative Analysis of Synthetic Strategies

| Strategy | Key Advantages | Key Limitations | Typical ee/dr |

| Organocatalytic Domino Reactions | High convergency, operational simplicity, rapid build-up of molecular complexity. | Substrate scope can be limited, catalyst loading can be high. | >90% ee, high dr |

| Pd-Catalyzed Asymmetric Synthesis | High enantioselectivity, one-pot procedure. | Requires transition metal catalysts, may require multi-step functionalization to the diamine. | >90% ee |

| Chiral Pool Synthesis | Readily available and inexpensive starting materials, predictable stereochemistry. | Can involve lengthy synthetic sequences, limited to the chirality of the starting material. | High, dependent on starting material purity. |

| Enzymatic Dynamic Kinetic Resolution | Potentially 100% yield of a single enantiomer, mild reaction conditions. | Requires screening for a suitable enzyme, racemization conditions need to be established. | >95% ee |

| Bio-based Synthesis | Sustainable, uses renewable feedstocks. | Currently yields racemic mixtures, requires further resolution for enantiopure products. | N/A (racemic) |

Conclusion and Future Outlook